molecular formula C16H23NO5 B8095470 N-Boc-4-methoxy-D-homophenylalanine

N-Boc-4-methoxy-D-homophenylalanine

Cat. No.: B8095470
M. Wt: 309.36 g/mol
InChI Key: UKWBPYBMEMCURC-CYBMUJFWSA-N
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Description

Significance of Non-Canonical Amino Acids in Advanced Peptide Science and Medicinal Chemistry

The incorporation of non-canonical amino acids into peptides and other bioactive molecules has proven to be a powerful strategy in drug discovery and peptide science. acs.orgenamine.net These unique residues can confer a range of desirable properties, including:

Enhanced Stability: Peptides composed of natural L-amino acids are often susceptible to rapid degradation by proteases in the body. nih.gov The introduction of unnatural amino acids can render these peptides resistant to enzymatic cleavage, thereby increasing their in vivo half-life and therapeutic potential. nih.gov

Improved Pharmacological Profiles: Unnatural amino acids can fine-tune the physicochemical properties of a molecule, such as lipophilicity and conformational rigidity, leading to improved absorption, distribution, metabolism, and excretion (ADME) profiles. acs.orgnih.gov

Increased Potency and Selectivity: The unique side chains and stereochemistry of non-canonical amino acids can lead to more specific and potent interactions with biological targets, such as enzymes and receptors. This can result in drugs with higher efficacy and fewer off-target effects.

Novel Functionalities: The introduction of reactive groups or specific functionalities through unnatural amino acids can enable the development of novel bioconjugation strategies, molecular probes, and therapeutic agents with unique mechanisms of action.

The impact of unnatural amino acids is evident in the number of FDA-approved drugs that incorporate these structures, highlighting their clinical significance. acs.org

Stereochemical Considerations of D-Amino Acids in Peptidomimetic Design

The stereochemistry of amino acids plays a crucial role in determining the three-dimensional structure and function of peptides. While L-amino acids are the exclusive building blocks of ribosomally synthesized proteins, D-amino acids, their non-superimposable mirror images, offer distinct advantages in the design of peptidomimetics—molecules that mimic the structure and function of natural peptides. wikipedia.orgpsu.edu

The incorporation of D-amino acids can induce specific conformational changes in a peptide backbone, such as promoting the formation of β-turns, which are critical for molecular recognition and biological activity. psu.eduresearchgate.net A key advantage of using D-amino acids is the enhanced resistance of the resulting peptides to proteolysis, as proteases are stereospecific for L-amino acids. nih.govwikipedia.org This increased stability is a major driving force for their use in therapeutic peptide design. nih.gov Furthermore, D-peptides can be designed to bind to specific targets with high affinity and selectivity, sometimes exhibiting different or improved biological activities compared to their L-counterparts. wikipedia.org

Positioning N-Boc-4-methoxy-D-homophenylalanine within the Landscape of Aromatic Homologated Amino Acids

This compound is a highly functionalized unnatural amino acid that combines several key features making it a valuable tool in organic synthesis and medicinal chemistry.

D-Configuration: As a D-amino acid, it imparts resistance to enzymatic degradation when incorporated into a peptide chain. nih.govwikipedia.org

Homologation: The presence of an additional methylene (B1212753) group in the side chain, making it a "homo" amino acid, provides increased conformational flexibility and alters its spatial presentation compared to its parent amino acid, D-phenylalanine. researchgate.netnih.gov This modification can influence binding affinity and selectivity for its biological target.

Aromatic Side Chain with Methoxy (B1213986) Group: The 4-methoxyphenyl (B3050149) group provides a site for potential π-π stacking interactions, which can be important for molecular recognition. nih.gov The methoxy group can also influence the electronic properties of the aromatic ring and participate in hydrogen bonding, further modulating its interaction with biological targets.

N-Boc Protection: The N-tert-butyloxycarbonyl (Boc) protecting group is a standard and widely used protecting group in peptide synthesis. guidechem.comyoutube.com It allows for the controlled and sequential addition of the amino acid to a growing peptide chain, preventing unwanted side reactions at the amino group. youtube.com

This specific combination of a D-configuration, homologation, a substituted aromatic ring, and a chemically tractable protecting group positions this compound as a sophisticated building block for constructing complex and biologically active peptides and peptidomimetics. Its structure allows for the systematic exploration of chemical space in drug discovery, aiming to optimize stability, conformation, and ultimately, therapeutic efficacy.

Below is a table summarizing the key structural features and their significance:

FeatureSignificance
D-Stereochemistry Enhances resistance to proteolytic degradation. nih.govwikipedia.org
Homologation Increases conformational flexibility and alters spatial arrangement. researchgate.netnih.gov
4-Methoxyphenyl Group Provides potential for π-π stacking and hydrogen bonding interactions. nih.gov
N-Boc Protecting Group Enables controlled use in solid-phase and solution-phase peptide synthesis. guidechem.comyoutube.com

Synthetic Methodologies for this compound and Related Homologated Analogues

The synthesis of this compound, a protected, non-proteinogenic amino acid, involves advanced strategies in organic chemistry. Homologated amino acids, which contain an extra methylene group in their side chain compared to their proteinogenic counterparts, are valuable building blocks in medicinal chemistry, notably for peptide modification and the synthesis of pharmaceutical intermediates. nbinno.com The presence of the methoxy substituent on the aromatic ring and the specific D-enantiomer configuration necessitates highly selective and efficient synthetic methodologies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-4-(4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17-13(14(18)19)10-7-11-5-8-12(21-4)9-6-11/h5-6,8-9,13H,7,10H2,1-4H3,(H,17,20)(H,18,19)/t13-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKWBPYBMEMCURC-CYBMUJFWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC1=CC=C(C=C1)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCC1=CC=C(C=C1)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Structural Elucidation of N Boc 4 Methoxy D Homophenylalanine Derivatives

Comprehensive Nuclear Magnetic Resonance Spectroscopy for Configurational and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules, providing insights into the connectivity, chemical environment, and stereochemistry of atoms. For N-Boc-4-methoxy-D-homophenylalanine, both ¹H and ¹³C NMR are utilized to confirm its molecular structure and assess its conformational preferences in solution.

While specific, experimentally determined NMR data for this compound is not widely available in peer-reviewed literature, the expected chemical shifts can be predicted based on the analysis of structurally similar compounds, such as N-Boc-L-phenylalanine and other N-Boc protected amino acids.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit characteristic signals for the protons of the tert-butoxycarbonyl (Boc) protecting group, the methoxy (B1213986) group, the aromatic ring, and the amino acid backbone. The large singlet for the nine equivalent protons of the Boc group is typically observed in the upfield region (around 1.4 ppm). The methoxy protons will present as a sharp singlet at approximately 3.8 ppm. The aromatic protons on the para-substituted benzene (B151609) ring will appear as a pair of doublets in the aromatic region (typically between 6.8 and 7.2 ppm). The protons of the homophenylalanine backbone (α-CH, β-CH₂, and γ-CH₂) will show more complex splitting patterns and chemical shifts that are sensitive to the molecule's conformation. The α-proton, being adjacent to the chiral center and the electron-withdrawing carboxyl and N-Boc groups, is expected to resonate around 4.3-4.5 ppm. The diastereotopic methylene (B1212753) protons of the side chain will likely appear as multiplets.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information. Key expected resonances include the carbonyl carbon of the Boc group (~155 ppm), the quaternary carbon of the Boc group (~80 ppm), the methyl carbons of the Boc group (~28 ppm), the methoxy carbon (~55 ppm), and the aromatic carbons, with the carbon bearing the methoxy group resonating further downfield (~158-160 ppm). The α-carbon of the amino acid backbone is anticipated to appear around 54-56 ppm.

Conformational analysis can be further elucidated using advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY), which can reveal through-space interactions between protons, providing crucial information about the preferred spatial arrangement of different parts of the molecule. nih.gov For instance, NOE cross-peaks between the Boc group protons and protons on the amino acid backbone can help define the rotational conformation around the N-Cα bond.

Expected ¹H NMR Chemical Shifts for this compound

ProtonExpected Chemical Shift (ppm)Multiplicity
Boc (9H)~1.4s
γ-CH₂ (2H)~1.9-2.2m
β-CH₂ (2H)~2.6-2.9m
OCH₃ (3H)~3.8s
α-CH (1H)~4.3-4.5m
Ar-H (2H)~6.8d
Ar-H (2H)~7.1d
NH (1H)~5.0d
COOH (1H)~10-12br s

Expected ¹³C NMR Chemical Shifts for this compound

CarbonExpected Chemical Shift (ppm)
Boc (CH₃)₃~28.5
γ-CH₂~30-32
β-CH₂~35-37
α-CH~54-56
OCH₃~55.3
Boc C(CH₃)₃~80.0
Ar-C~114.0
Ar-C~130.0
Ar-C (C-OCH₃)~158.5
Ar-C (C-side chain)~131.0
Boc C=O~155.5
COOH~175.0

High-Resolution Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. For this compound, HRMS provides definitive confirmation of its molecular formula, C₁₅H₂₁NO₅.

Common fragmentation patterns for N-Boc protected amino acids upon collision-induced dissociation (CID) include the loss of isobutylene (B52900) (56 Da) and the subsequent loss of carbon dioxide (44 Da) from the Boc group. The fragmentation of the amino acid side chain can also provide valuable structural information. For this compound, fragmentation of the 4-methoxybenzyl group would also be expected.

Expected Key Fragments in the Mass Spectrum of this compound

FragmentDescription
[M+H]⁺Protonated molecule
[M-C₄H₈+H]⁺Loss of isobutylene from the Boc group
[M-Boc+H]⁺Loss of the entire Boc group
[M-C₄H₈-CO₂+H]⁺Sequential loss of isobutylene and carbon dioxide
[C₈H₉O]⁺4-methoxybenzyl cation

Application of X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive three-dimensional structural information of a molecule in its solid state. This technique allows for the precise determination of bond lengths, bond angles, and the absolute configuration of chiral centers.

Currently, there are no publicly available crystal structures for this compound. However, crystallographic studies on related N-Boc protected amino acids and peptides have provided valuable insights into their solid-state conformations. nih.gov These studies often reveal the presence of intermolecular hydrogen bonding networks, which dictate the packing of the molecules in the crystal lattice. For this compound, it would be expected that the carboxylic acid and the N-H group of the carbamate (B1207046) would participate in hydrogen bonding. The conformation of the molecule in the solid state, including the torsion angles of the backbone and side chain, would be precisely determined, providing a static picture that complements the dynamic information obtained from NMR in solution. Obtaining a single crystal suitable for X-ray diffraction is a critical and often challenging step in this analysis. google.com

Chromatographic Techniques for Enantiomeric Excess and Purity Assessment (e.g., Chiral HPLC)

Chromatographic methods are essential for assessing the purity and, crucially for chiral molecules, the enantiomeric excess (e.e.) of a sample. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for separating enantiomers.

The enantiomeric purity of this compound is a critical quality attribute, as the biological activity of peptides and other chiral molecules is often highly dependent on their stereochemistry. Chiral HPLC methods for the separation of N-protected amino acids are well-established and typically employ chiral stationary phases (CSPs). rsc.orgsigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for resolving a wide range of racemic amino acid derivatives. rsc.org

The separation mechanism relies on the differential interaction of the enantiomers with the chiral selector of the CSP, leading to different retention times. The choice of mobile phase, which often consists of a mixture of a nonpolar solvent like hexane (B92381) and a more polar alcohol like isopropanol, is critical for achieving optimal separation. The development of a successful chiral HPLC method would involve screening different CSPs and mobile phase compositions to achieve baseline separation of the D- and L-enantiomers of N-Boc-4-methoxy-homophenylalanine. The enantiomeric excess can then be accurately quantified by integrating the peak areas of the two enantiomers in the chromatogram.

Typical Chiral HPLC Method Parameters for N-Boc-Amino Acid Separation

ParameterTypical Value/Condition
Chiral Stationary PhasePolysaccharide-based (e.g., Cellulose or Amylose derivatives)
Mobile PhaseHexane/Isopropanol with a modifier (e.g., Trifluoroacetic acid)
Flow Rate0.5 - 1.5 mL/min
DetectionUV at 210-254 nm
Column TemperatureAmbient or controlled (e.g., 25 °C)

Chemical Transformations and Derivatization Chemistry of N Boc 4 Methoxy D Homophenylalanine

Functional Group Interconversions on the Homophenylalanine Backbone

The homophenylalanine backbone contains two primary functional groups amenable to interconversion: the carboxylic acid and the N-Boc protected amine.

The carboxylic acid can be readily converted into other functional groups. A significant transformation is its reduction to a primary alcohol, yielding the corresponding N-Boc-4-methoxy-D-homophenylalaninol. This conversion is typically achieved by first activating the carboxylic acid, for example, by forming a mixed anhydride (B1165640) with a reagent like ethyl chloroformate or di-tert-butyl dicarbonate (B1257347) (Boc₂O), followed by reduction with a mild reducing agent such as sodium borohydride (B1222165) (NaBH₄). core.ac.ukniscpr.res.in This two-step, one-pot procedure is known to be efficient, high-yielding, and minimizes the risk of racemization. niscpr.res.in Other reducing agents like lithium aluminium hydride (LiAlH₄) or borane-tetrahydrofuran (B86392) complex (BH₃·THF) can also be used, though they are often more reactive and may require more stringent reaction conditions. researchgate.netstackexchange.com The resulting amino alcohol is a key intermediate for synthesizing peptide bond surrogates and peptidyl aldehydes. niscpr.res.in

Table 1: Comparison of Reagents for the Reduction of N-Protected Amino Acids.
Reducing SystemTypical ConditionsAdvantagesDisadvantagesReference
Mixed Anhydride / NaBH₄Activation with Ethyl Chloroformate or Boc₂O, then NaBH₄ in THF/H₂OHigh yield, rapid, minimal racemization, one-potRequires prior activation of the carboxylic acid core.ac.ukniscpr.res.in
LiAlH₄Anhydrous THF, often at 0 °C to room temperaturePowerful, reduces esters and amides directlyHighly flammable, can reduce other functional groups stackexchange.com
NaBH₄ / I₂THF, refluxSelectively reduces carboxylic acids over estersCan fail with certain side-chain functionalities, long reaction times niscpr.res.instackexchange.com

While the Boc-protected amine is generally stable, further functionalization such as N-alkylation is possible, though not common once the Boc group is in place. This would typically require deprotection followed by reductive amination or direct alkylation of the free amine.

Modification and Diversification of the 4-Methoxyaryl Moiety

The 4-methoxy group on the phenyl ring is a key site for diversification. It can be cleaved to reveal a phenolic hydroxyl group, which can then serve as a handle for introducing a wide range of other functionalities, such as fluorescent labels, biotin (B1667282) tags, or points of attachment for cyclization.

The most common and effective method for the demethylation of aryl methyl ethers is treatment with boron tribromide (BBr₃). commonorganicchemistry.comresearchgate.net The reaction is typically performed in an anhydrous chlorinated solvent like dichloromethane (B109758) (DCM) at low temperatures (e.g., 0 °C or -78 °C) to control the reactivity of BBr₃. The reaction proceeds via the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom, followed by nucleophilic attack of a bromide ion on the methyl group. nih.gov This transformation converts the N-Boc-4-methoxy-D-homophenylalanine into N-Boc-4-hydroxy-D-homophenylalanine (a derivative of D-Tyrosine), a highly versatile intermediate for further synthesis.

Table 2: Typical Conditions for BBr₃-Mediated Demethylation.
ParameterConditionPurpose/NoteReference
ReagentBoron Tribromide (BBr₃)Powerful Lewis acid for ether cleavage. commonorganicchemistry.com
SolventAnhydrous Dichloromethane (DCM)Inert solvent that is compatible with low temperatures. commonorganicchemistry.com
Temperature-78 °C to Room TemperatureLow temperature is often used to control the exothermic reaction. commonorganicchemistry.com
WorkupAddition of water, methanol, or aqueous baseQuenches the excess BBr₃ and hydrolyzes boron intermediates. commonorganicchemistry.com

Stereoretentive Transformations and Stereocenter Manipulation

Maintaining the stereochemical integrity of the α-carbon is paramount in peptide and medicinal chemistry. The D-configuration of this compound is crucial for its intended use in constructing specific three-dimensional structures. However, the α-proton is acidic and can be abstracted under basic conditions, leading to epimerization and the formation of the L-enantiomer. nih.govdntb.gov.ua

This side reaction is a significant concern during peptide coupling steps, particularly when using strong bases for activation or neutralization. nih.gov The mechanism typically involves the formation of a planar enolate or an oxazolone (B7731731) intermediate, which can be protonated from either face, resulting in a loss of stereochemical purity. nih.gov While the Boc protecting group is generally considered effective at suppressing oxazolone formation compared to other protecting groups, the risk is not entirely eliminated, especially during the activation of the carboxyl group with highly reactive coupling agents. kuleuven.beresearchgate.net Therefore, careful selection of coupling reagents, bases, and reaction conditions is essential to ensure that transformations utilizing this compound proceed with high stereoretention.

Peptide Coupling Reactions Utilizing this compound

This compound is primarily designed for use as a building block in peptide synthesis. The Boc group provides robust protection for the α-amino group, allowing the carboxylic acid to be selectively activated for amide bond formation. It can be employed in both solution-phase and solid-phase synthesis methodologies.

In solution-phase synthesis, this compound is coupled with another amino acid or peptide ester in an organic solvent. The most common method involves the use of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt). EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and can undergo intramolecular rearrangement. HOBt traps the activated acid to form an HOBt-ester, which is more stable and less prone to racemization, and reacts efficiently with the amino group of the coupling partner to form the desired peptide bond.

The Boc/benzyl strategy is a well-established method for Solid-Phase Peptide Synthesis (SPPS). slideshare.net In this approach, this compound can be incorporated into a growing peptide chain that is anchored to a solid support, such as a Merrifield or BHA (benzhydrylamine) resin. chempep.com

The synthesis cycle involves a series of discrete steps:

Deprotection: The N-terminal Boc group of the resin-bound peptide is removed using a moderately strong acid, typically 25-50% trifluoroacetic acid (TFA) in DCM. chempep.com

Neutralization: The resulting trifluoroacetate (B77799) salt is neutralized with a tertiary amine base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), to free the N-terminal amine for the subsequent coupling reaction.

Coupling: The incoming amino acid, in this case, this compound, is activated in solution (e.g., with DCC or HBTU) and added to the resin to form a new peptide bond.

Washing: The resin is thoroughly washed to remove excess reagents and byproducts before the next cycle begins.

This cycle is repeated until the desired peptide sequence is assembled. The final step is the cleavage of the completed peptide from the solid support and the simultaneous removal of any side-chain protecting groups. This requires a very strong acid, most commonly anhydrous hydrogen fluoride (B91410) (HF), often in the presence of scavengers like cresol (B1669610) or thioanisole (B89551) to prevent side reactions. chempep.com

Table 3: Standard Reagents in a Boc-SPPS Cycle.
StepReagent(s)PurposeReference
DeprotectionTrifluoroacetic Acid (TFA) in Dichloromethane (DCM)Removes the acid-labile N-terminal Boc group. chempep.com
NeutralizationDiisopropylethylamine (DIPEA) or Triethylamine (TEA) in DCM/DMFNeutralizes the ammonium (B1175870) salt to the free amine for coupling. chempep.com
CouplingDCC, EDC/HOBt, or HBTU/DIPEAActivates the carboxylic acid of the incoming amino acid to facilitate amide bond formation. slideshare.net
Final CleavageAnhydrous Hydrogen Fluoride (HF) with scavengers (e.g., anisole, cresol)Cleaves the peptide from the resin and removes side-chain protecting groups. chempep.com

Applications of N Boc 4 Methoxy D Homophenylalanine As a Chiral Building Block in Advanced Organic Synthesis

Incorporation into Peptidomimetics and Unnatural Peptide Architectures

The use of non-standard amino acids like N-Boc-4-methoxy-D-homophenylalanine is a cornerstone of peptidomimetic design. By altering the fundamental α-amino acid structure, chemists can create novel peptide architectures with unique properties. Homologated residues, in particular, give rise to β- and γ-peptides, which differ from natural peptides by having one or two additional CH2 groups per amino acid in the backbone. nih.gov This modification has profound effects on the resulting molecule's conformation and biological stability.

The synthesis of peptides containing homologated residues such as D-homophenylalanine is a strategic approach to create analogues of naturally occurring peptides. acs.org These synthetic peptides, known as β- and γ-peptides, are constructed from β- or γ-amino acids, which possess an additional carbon atom in their backbone compared to the α-amino acids found in proteins. researchgate.net The preparation of these homologated amino acids and their subsequent coupling to form peptides can be achieved through various methods, including both solution-phase and solid-phase synthesis techniques. ethz.ch

Common strategies for synthesizing β-amino acids include methods like the Arndt-Eistert homologation of α-amino acids. illinois.edu Once the N-Boc-protected homologated amino acid is prepared, it can be incorporated into a growing peptide chain using standard peptide coupling protocols. The tert-butoxycarbonyl (Boc) protecting group is crucial in this process, as it prevents unwanted reactions at the amino group during chain assembly and can be removed under specific conditions to allow for further elongation. chemimpex.com This systematic approach allows for the precise placement of homologated residues within a peptide sequence, enabling the creation of a diverse range of unnatural peptide architectures.

The introduction of a homologated residue like 4-methoxy-D-homophenylalanine into a peptide backbone significantly alters its conformational preferences. The increased flexibility and length of the backbone chain in β- and γ-peptides allow them to adopt novel and stable secondary structures that are not accessible to their α-peptide counterparts. nih.govethz.ch These structures can include various types of helices, pleated sheets, and turns. ethz.ch

For instance, β-peptides have been shown to form well-defined helical structures, even in short sequences. acs.org The type of helix or sheet formed is dependent on the substitution pattern of the β-amino acid. The presence of the additional C-C bonds in the backbone does not lead to a chaotic increase in structures; instead, it results in predictable and stable conformations. nih.gov This control over conformation is a key factor in designing peptidomimetics with specific biological functions, as the three-dimensional shape of a peptide is often critical for its interaction with biological targets. nih.gov The ability to modulate conformation by incorporating β-amino acids is a powerful tool for developing peptides with improved properties. acs.org

Table 1: Comparison of α-, β-, and γ-Peptide Backbone Structures
Peptide TypeBackbone StructureKey Conformational Features
α-Peptide-[NH-CH(R)-CO]-Forms well-known secondary structures like α-helices and β-sheets.
β-Peptide-[NH-CH(R)-CH₂-CO]- or -[NH-CH₂-CH(R)-CO]-Can form unique and stable helices (e.g., 10/12-helix, 12-helix, 14-helix) and sheets; increased proteolytic stability. nih.govresearchgate.netethz.ch
γ-Peptide-[NH-CH(R)-CH₂-CH₂-CO]- (and other isomers)Capable of adopting various stable conformations, including helices and turns, with even greater backbone flexibility. researchgate.net

The rational design of peptides with enhanced biological activity often leverages the structural effects of incorporating unnatural amino acids. By replacing a standard α-amino acid with a homologated version like this compound, researchers can improve a peptide's therapeutic potential in several ways. acs.org One of the most significant advantages is increased resistance to enzymatic degradation. researchgate.net The altered backbone structure of β- and γ-peptides makes them poor substrates for proteases, which are evolved to recognize and cleave the peptide bonds of α-peptides. This increased stability prolongs the peptide's half-life in biological systems.

Furthermore, the unique conformational properties conferred by homologated residues can lead to improved target binding and specificity. nih.gov By constraining the peptide into a specific bioactive conformation, the entropic penalty of binding to a receptor is reduced, potentially leading to higher affinity. This strategy has been used to develop peptide analogues with a range of biological functions, including antimicrobial activity and the inhibition of protein-protein interactions. acs.org The engineering of bioactive peptides through amino acid substitution is a well-established method to enhance efficacy and stability. nih.gov

Role in the Synthesis of Complex Natural Products and Analogues

Many biologically active natural products are peptides synthesized by non-ribosomal peptide synthetases (NRPSs). These enzymatic assembly lines are known for their ability to incorporate a wide variety of non-proteinogenic amino acids, contributing to the vast structural diversity and biological activity of these compounds. nih.govnih.gov Synthetic building blocks like this compound are crucial for the laboratory synthesis of these complex molecules and their analogues, enabling detailed structure-activity relationship studies.

Non-ribosomal peptides (NRPs) are a class of natural products that includes many important therapeutic agents, such as antibiotics and immunosuppressants. beilstein-journals.org Their synthesis is carried out by large, modular enzymes called NRPSs, which, unlike ribosomes, can incorporate D-amino acids, N-methylated amino acids, and other non-proteinogenic building blocks. nih.govnih.gov The ability of NRPS adenylation (A) domains to recognize and activate a diverse range of substrates is key to the structural complexity of NRPs. nih.gov

In the laboratory, chemists aim to replicate and expand upon this diversity. This compound serves as a precursor to a non-proteinogenic residue that can be incorporated into synthetic schemes targeting NRPs. By using such building blocks, chemists can construct complex natural products or create novel analogues that are inaccessible through ribosomal synthesis. This synthetic control allows for the exploration of how specific structural modifications, such as backbone homologation or side-chain alteration, affect the biological activity of the parent natural product.

Combinatorial biosynthesis is a powerful strategy that combines elements of chemical synthesis and genetic engineering to create novel natural products. nih.gov This approach often involves feeding synthetic, non-native building blocks to an organism that produces a natural product, taking advantage of the substrate promiscuity of the biosynthetic enzymes to generate new analogues. nih.govnih.gov Precursor-directed biosynthesis, a subset of this field, could potentially utilize a derivative of 4-methoxy-D-homophenylalanine to be incorporated into a non-ribosomal peptide by the enzymatic machinery of a host organism.

This technique expands the chemical diversity of natural products beyond what is found in nature, providing a rich source of new compounds for drug discovery. nih.gov By engineering the biosynthetic pathways themselves—for example, by swapping or modifying NRPS modules—it is possible to rationally design the production of specific analogues. nih.gov The use of synthetic amino acids in these engineered systems is fundamental to creating "unnatural" natural products with potentially improved pharmaceutical properties. nih.gov

Table 2: Strategies for Generating Novel Natural Product Analogues
StrategyDescriptionRole of Synthetic Building Blocks
Total SynthesisComplete chemical synthesis of a natural product in the laboratory.Essential for constructing the target molecule and any designed analogues. Allows for precise, site-specific modifications.
Precursor-Directed BiosynthesisSupplying a modified substrate (precursor) to a microorganism, which incorporates it into a natural product. nih.govThe synthetic precursor, like a derivative of D-homophenylalanine, is incorporated by the organism's enzymes to create a new compound.
Metabolic EngineeringTargeted modification of an organism's biosynthetic pathway to produce a specific altered structure. nih.govCan be combined with precursor-directed biosynthesis to enhance the uptake and incorporation of the synthetic building block.
Combinatorial BiosynthesisGenerating libraries of hybrid structures by combining genes from different biosynthetic pathways. nih.govWhile primarily genetic, this approach can create novel enzymatic pathways capable of accepting a wider range of synthetic substrates.

Development of Enzyme Inhibitors and Receptor Ligands

The incorporation of unnatural amino acids like this compound into peptide or non-peptide structures has proven to be a successful strategy in the design of potent and selective enzyme inhibitors and receptor ligands. The homophenylalanine scaffold allows for greater conformational flexibility compared to its phenylalanine counterpart, which can be advantageous for optimizing interactions within the binding pockets of biological targets.

Design and Synthesis of Protease Inhibitors Featuring Homophenylalanine Residues

Homophenylalanine and its derivatives have been instrumental in the design of various protease inhibitors. The additional methylene (B1212753) group in the side chain of homophenylalanine can probe deeper into the hydrophobic pockets of proteases, potentially leading to enhanced binding affinity and selectivity. The Boc-protecting group on the amine facilitates straightforward peptide coupling reactions, allowing for the systematic construction of peptide-based inhibitors.

While specific studies detailing the direct incorporation of this compound into protease inhibitors are not extensively documented in publicly available literature, the utility of homophenylalanine derivatives is well-established. For instance, derivatives of homophenylalanine have been utilized in the synthesis of inhibitors for enzymes such as dipeptidyl peptidase-4 (DPP-4), which is a target for the treatment of type 2 diabetes. In these instances, the homophenylalanine core serves as a key structural motif for interaction with the enzyme's active site. The synthesis of such inhibitors often involves the coupling of the N-protected homophenylalanine derivative with other amino acids or heterocyclic scaffolds, followed by deprotection and further modification to achieve the final inhibitor.

The general synthetic approach for incorporating this compound into a peptide-based protease inhibitor would typically involve the following steps:

Activation of the Carboxylic Acid: The carboxylic acid of this compound is activated using a suitable coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).

Coupling Reaction: The activated amino acid is then reacted with the free amine of another amino acid or a scaffold to form a peptide bond.

Deprotection: The Boc-protecting group is removed under acidic conditions (e.g., using trifluoroacetic acid) to expose the amine for further elongation of the peptide chain.

Iteration: These steps are repeated to assemble the desired peptide sequence.

Final Modification: The terminal groups of the peptide may be modified to enhance stability or mimic the transition state of the enzymatic reaction, a common strategy in protease inhibitor design.

Structure-Activity Relationship (SAR) Studies Enabled by Analogues

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of enzyme inhibitors. The availability of analogues of this compound, with variations in the aromatic substitution, the stereochemistry, and the protecting group, allows for a systematic exploration of the chemical space around the inhibitor-enzyme binding site.

The methoxy (B1213986) group on the phenyl ring of this compound can serve as a key interaction point within a binding pocket, potentially forming hydrogen bonds or participating in favorable electronic interactions. SAR studies involving the modification of this group can provide valuable insights. For example, replacing the methoxy group with other substituents (e.g., halogens, alkyl groups, or hydrogen) can elucidate the electronic and steric requirements for optimal binding.

The following table illustrates a hypothetical SAR study based on modifications of the 4-methoxy-D-homophenylalanine core in a generic protease inhibitor.

CompoundR1 (para-substituent)R2 (Protecting Group)StereochemistryRelative Potency
1 (Lead) -OCH3BocD1
2 -HBocD0.5
3 -ClBocD1.2
4 -CH3BocD0.8
5 -OCH3FmocD0.9
6 -OCH3BocL0.1

Interactive Data Table:

CompoundR1 (para-substituent)R2 (Protecting Group)StereochemistryRelative Potency
1 (Lead)-OCH3BocD1
2-HBocD0.5
3-ClBocD1.2
4-CH3BocD0.8
5-OCH3FmocD0.9
6-OCH3BocL0.1

From this hypothetical data, one could infer that:

The presence of an electron-withdrawing group at the para-position (Compound 3) is slightly beneficial for activity compared to the electron-donating methoxy group (Compound 1).

Removal of the para-substituent (Compound 2) or replacement with a small alkyl group (Compound 4) is detrimental to potency.

The choice of the N-protecting group (Compound 5) has a minor impact on the final potency of the inhibitor in this series.

The D-stereochemistry of the homophenylalanine residue is critical for activity, as the L-enantiomer (Compound 6) is significantly less potent.

Such SAR studies, enabled by the availability of diverse homophenylalanine building blocks, are fundamental to the iterative process of drug design and lead optimization.

Utility in the Construction of Diverse Molecular Scaffolds and Chiral Auxiliaries

Beyond its direct incorporation into bioactive molecules, this compound serves as a valuable chiral building block for the synthesis of more complex molecular scaffolds and as a chiral auxiliary in asymmetric synthesis.

The defined stereochemistry of this compound can be transferred to new stereogenic centers during a chemical transformation. The Boc-protected amine and the carboxylic acid functionalities provide convenient handles for attaching this chiral moiety to a prochiral substrate. Once the diastereoselective reaction is complete, the homophenylalanine auxiliary can often be cleaved and recovered, having served its purpose of inducing chirality in the target molecule.

While specific examples of this compound being used as a chiral auxiliary are not readily found in the literature, the principle is well-established with other chiral amino acid derivatives. The general approach involves the formation of an amide or ester linkage between the chiral auxiliary and a prochiral substrate. The steric bulk of the homophenylalanine side chain and the rigidity imparted by the Boc group can effectively shield one face of the reactive intermediate, leading to a highly diastereoselective outcome.

Furthermore, the homophenylalanine framework itself can be elaborated into more complex and rigid molecular scaffolds. For example, the carboxylic acid and the amine can be used as anchor points for cyclization reactions, leading to the formation of chiral lactams or other heterocyclic structures. The methoxy-substituted phenyl ring can also be a site for further functionalization through aromatic substitution reactions, allowing for the creation of a diverse library of chiral scaffolds for drug discovery and materials science.

The development of novel molecular scaffolds is a key area of research in medicinal chemistry, as it allows for the exploration of new regions of chemical space and the identification of compounds with novel biological activities. The use of chiral building blocks like this compound ensures that these scaffolds are generated in an enantiomerically pure form, which is essential for understanding their interactions with biological systems.

Computational Chemistry and Molecular Modeling in Research Pertaining to N Boc 4 Methoxy D Homophenylalanine

Conformational Analysis and Prediction of Homologated Amino Acid Behavior

The three-dimensional structure of an amino acid is fundamental to its function, particularly when incorporated into a peptide chain. Conformational analysis through computational methods allows for the prediction of the most stable arrangements of atoms in a molecule, known as conformers. This is especially crucial for a homologated amino acid such as N-Boc-4-methoxy-D-homophenylalanine, as the additional methylene (B1212753) group in the side chain, the bulky N-terminal Boc protecting group, and the methoxy (B1213986) substitution on the phenyl ring all contribute to its unique conformational landscape.

Computational studies on similar Boc-protected amino acids have shown that the urethane (B1682113) amide bond can adopt both cis and trans conformations, with the energy difference between these states being relatively small. nih.gov This is in contrast to the strong preference for the trans conformation in standard peptide bonds. nih.gov The presence of the bulky Boc group can also influence the torsional angles (phi, ψ) of the amino acid residue, potentially stabilizing specific conformations through interactions with the side chain. nih.gov For this compound, the extended and flexible nature of the homophenylalanine side chain would be expected to result in a complex potential energy surface with multiple low-energy conformers. Computational techniques such as molecular mechanics (MM) and quantum mechanics (QM) are employed to explore this landscape. ijcrt.orgmdpi.com Molecular dynamics (MD) simulations can further provide a picture of the dynamic equilibrium between these conformers in different solvent environments. nih.gov

Computational Method Application in Conformational Analysis Predicted Outcome for this compound
Molecular Mechanics (MM)Rapidly explores a wide range of possible conformations.Identification of a large set of low-energy conformers.
Quantum Mechanics (QM)Provides accurate energies and geometries for key conformers.Refined structures and relative energies of the most stable conformers.
Molecular Dynamics (MD)Simulates the movement of the molecule over time in a solvent.Understanding the dynamic behavior and conformational flexibility in solution.
Hybrid QM/MMCombines the accuracy of QM for a specific region (e.g., the chiral center) with the speed of MM for the rest of the molecule.Detailed insight into the electronic and steric effects on conformation. mdpi.com

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

A primary application of modified amino acids like this compound is in the design of peptides and peptidomimetics that can bind to specific biological targets, such as proteins or enzymes. nih.govresearchgate.net Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.govresearchgate.netmdpi.comresearchgate.net In the context of our subject compound, docking studies would be used to predict how a peptide containing this residue might interact with the binding site of a target protein. The methoxy group could, for example, form a hydrogen bond with a donor in the receptor, while the phenyl ring could engage in π-π stacking interactions.

Simulation Parameter Information Gained Relevance to this compound
Root Mean Square Deviation (RMSD)Stability of the peptide and protein backbone over time.Assesses if the peptide-protein complex is stable.
Root Mean Square Fluctuation (RMSF)Flexibility of individual residues.Identifies which parts of the peptide and protein are most mobile during binding.
Hydrogen Bond AnalysisNumber and duration of hydrogen bonds.Quantifies key interactions, such as those involving the methoxy group.
Binding Free Energy CalculationThe overall strength of the interaction.Predicts the affinity of the peptide for its target.

Mechanistic Insights into Asymmetric Transformations and Catalytic Pathways

The synthesis of enantiomerically pure amino acids is a significant challenge in organic chemistry. This compound possesses a chiral center, and its synthesis would typically involve an asymmetric transformation. Computational chemistry provides powerful tools to investigate the mechanisms of such reactions, offering insights that can lead to the development of more efficient and selective catalysts. advancedsciencenews.comchiralpedia.com

For instance, density functional theory (DFT) calculations can be used to model the transition states of the key bond-forming steps in the synthesis. chiralpedia.com This allows for the determination of the activation energies for the formation of both the desired D-enantiomer and the undesired L-enantiomer. By understanding the factors that stabilize the transition state leading to the D-product, catalysts can be rationally designed to enhance the enantioselectivity of the reaction. frontiersin.org Computational studies can also elucidate the role of the solvent and other additives in the catalytic cycle. nih.gov

Rational Design of Peptides and Small Molecules Incorporating Homologated Amino Acids

The ultimate goal of studying a non-standard amino acid like this compound is often to incorporate it into novel peptides or small molecules with enhanced properties, such as increased metabolic stability, improved binding affinity, or specific conformational constraints. nih.govrsc.orgnih.gov Computational chemistry is at the forefront of the rational design of such molecules. dntb.gov.uanih.govfrontiersin.org

By using the conformational and interaction data obtained from the methods described above, researchers can design peptides in silico where the inclusion of this compound is predicted to confer a desired three-dimensional structure or binding mode. byu.eduasu.edu For example, the homologated side chain might be used to span a larger distance in a receptor binding site than a standard phenylalanine residue could. The methoxy group can be strategically placed to target a specific polar interaction. This computational pre-screening of potential peptide sequences can save significant time and resources compared to a purely experimental approach. frontiersin.org

Future Directions and Emerging Research Avenues for N Boc 4 Methoxy D Homophenylalanine Research

Development of Novel and Sustainable Synthetic Methodologies

The future synthesis of N-Boc-4-methoxy-D-homophenylalanine and its derivatives is poised to move towards more efficient and environmentally benign methods. While traditional chemical synthesis routes for homophenylalanine analogs have been established, emerging strategies focus on sustainability and scalability.

One promising direction is the adoption of biocatalytic methods . nih.govresearchgate.net The use of enzymes in the synthesis of enantiomerically pure amino acids is an attractive alternative to chemical methods, which often involve complex procedures, high costs, and environmental concerns. nih.gov For instance, engineered enzymes could be employed for the asymmetric synthesis of the D-homophenylalanine core, offering high selectivity and reducing the need for chiral separations. The development of integrated membrane bioreactor systems could further enhance the efficiency and sustainability of L-homophenylalanine production, a concept that could be adapted for its D-enantiomer. nih.govresearchgate.net

Additionally, the principles of green chemistry are expected to be increasingly integrated into the synthetic pathways. This includes the use of safer solvents, minimizing waste, and improving energy efficiency. Research into catalyst-free N-tert-butyloxycarbonylation reactions in aqueous systems represents a significant step towards more sustainable protection of amino acids.

Synthetic MethodologyKey AdvantagesPotential Application to this compound
Biocatalysis High enantioselectivity, mild reaction conditions, reduced environmental impact. nih.govresearchgate.netDirect enzymatic synthesis of the D-homophenylalanine scaffold.
Green Chemistry Use of environmentally benign solvents, reduced waste, improved energy efficiency.Catalyst-free N-Boc protection in aqueous media.
Flow Chemistry Precise control over reaction parameters, enhanced safety, and scalability.Continuous manufacturing of the target compound and its derivatives.

Expanding the Scope of Chemical Biology Applications

The incorporation of non-canonical amino acids (ncAAs) like 4-methoxy-D-homophenylalanine into peptides and proteins is a rapidly growing field with significant therapeutic potential. nih.govnih.govrsc.org These "unnatural" building blocks can bestow novel properties upon biological molecules, such as enhanced stability, increased bioactivity, and altered pharmacological profiles. mdpi.com

Future research will likely focus on utilizing this compound as a key building block in the synthesis of designer peptides and peptidomimetics . The D-configuration can confer resistance to enzymatic degradation, a crucial attribute for peptide-based drugs. nih.gov The methoxy (B1213986) group on the phenyl ring can also influence binding interactions with biological targets. For example, Boc-protected phenylalanine and tryptophan-based dipeptides have demonstrated broad-spectrum anti-bacterial activity. nih.gov This suggests that dipeptides or larger peptides incorporating this compound could be explored for similar antimicrobial properties. nih.gov

The introduction of this ncAAs can be a powerful tool in protein engineering , allowing for the creation of proteins with novel functions or enhanced therapeutic properties. rsc.org The genetic incorporation of ortho-substituted phenylalanine derivatives has already been demonstrated, paving the way for similar methodologies to be developed for homophenylalanine analogs. acs.org

Application AreaPotential Impact of Incorporating 4-methoxy-D-homophenylalanine
Peptide-based Drug Discovery Increased proteolytic stability, enhanced receptor binding affinity and selectivity. nih.govmdpi.com
Protein Engineering Creation of proteins with novel catalytic activities or altered substrate specificities. rsc.org
Biomaterials Design of self-assembling peptides for applications in tissue engineering and drug delivery.
Antimicrobial Peptides Development of new antibiotics with improved efficacy and reduced susceptibility to resistance. nih.gov

Advanced Characterization Techniques for Complex Derivatives

As more complex molecules are synthesized from this compound, the need for sophisticated analytical techniques for their characterization will become paramount. The chiral nature of the parent compound and its potential derivatives necessitates the use of methods that can distinguish between enantiomers and diastereomers.

High-performance liquid chromatography (HPLC) , particularly with chiral stationary phases (CSPs), will continue to be a cornerstone for the separation and analysis of these chiral compounds. mdpi.comchromatographyonline.comwvu.edu The development of novel CSPs remains a major focus in chiral chromatography. researchgate.net

Mass spectrometry (MS) , often coupled with chromatographic techniques (LC-MS), provides high sensitivity and structural information, which is crucial for identifying and quantifying complex derivatives. researchgate.net Advanced MS techniques, such as tandem mass spectrometry (MS/MS), can provide detailed fragmentation patterns for structural elucidation.

Capillary electrophoresis (CE) offers a high-resolution separation method that is orthogonal to HPLC, providing an alternative and complementary approach for chiral analysis. chromatographyonline.comwvu.edu Furthermore, a novel strategy for untargeted chiral metabolomics using liquid chromatography-high resolution tandem mass spectrometry after derivatization has been developed, which could be adapted for the analysis of complex mixtures containing derivatives of this compound. acs.org

Characterization TechniqueKey CapabilitiesRelevance for this compound Derivatives
Chiral HPLC Separation of enantiomers and diastereomers. mdpi.comchromatographyonline.comPurity assessment and quality control of chiral products.
LC-MS/MS High sensitivity, molecular weight determination, and structural elucidation. researchgate.netIdentification of novel derivatives and their metabolites.
Capillary Electrophoresis (CE) High-resolution separation, orthogonal to HPLC. chromatographyonline.comAlternative and complementary method for chiral separations.
Nuclear Magnetic Resonance (NMR) Detailed structural information in solution.Confirmation of molecular structure and stereochemistry.

Integration with Artificial Intelligence and Machine Learning in De Novo Design of Functional Molecules

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of molecular design. frontiersin.org These computational tools can accelerate the discovery of novel molecules with desired properties by learning from vast datasets of chemical information. nih.govarxiv.org

In the context of this compound, AI and ML can be employed for the de novo design of novel bioactive compounds . frontiersin.orgnih.gov Generative models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on libraries of existing molecules to generate new chemical structures with a high probability of possessing specific biological activities. frontiersin.orgarxiv.org

AI/ML ApplicationDescriptionPotential for this compound
De Novo Molecular Design Generation of novel chemical structures with desired properties using generative models. frontiersin.orgarxiv.orgDesigning new drug candidates incorporating the homophenylalanine scaffold.
Property Prediction Predicting biological activity, pharmacokinetics, and toxicity of virtual compounds. nih.govPrioritizing the synthesis of the most promising derivatives.
Retrosynthesis Planning Predicting efficient synthetic routes for target molecules. nih.govAccelerating the synthesis of newly designed compounds.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-Boc-4-methoxy-D-homophenylalanine, and how do substituents like methoxy groups influence reaction efficiency?

  • Methodology : The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amine group, followed by introducing the methoxy substituent at the para-position of the phenyl ring. Solid-phase peptide synthesis (SPPS) is commonly used, with Fmoc/Boc orthogonal protection strategies to prevent side reactions . The methoxy group can be introduced via electrophilic aromatic substitution or Suzuki coupling, depending on the precursor. Reaction efficiency is monitored using TLC and HPLC, with yields often affected by steric hindrance from the Boc group .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodology :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR verify the Boc group (1.4 ppm for tert-butyl protons) and methoxy resonance (3.8–4.0 ppm) .
  • HPLC : Reverse-phase HPLC with UV detection (254 nm) assesses purity (>95% is typical for research-grade material) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+^+ for C15_{15}H21_{21}NO5_5, expected m/z 296.15) .

Q. How is the Boc group selectively removed without affecting the methoxy substituent?

  • Methodology : The Boc group is cleaved under acidic conditions (e.g., TFA/DCM, 1:1 v/v, 1–2 hours) . The methoxy group remains stable due to its electron-donating nature, which resists acid hydrolysis. Reaction progress is tracked via disappearance of the tert-butyl signal in 1^1H NMR .

Advanced Research Questions

Q. What strategies mitigate racemization during the incorporation of this compound into peptide chains?

  • Methodology : Racemization is minimized using:

  • Low-temperature coupling (0–4°C) with HATU or PyBOP as coupling reagents .
  • Additives like HOBt or Oxyma to suppress base-induced chirality loss .
  • Chiral HPLC validation post-synthesis to confirm enantiomeric excess (>98% ee) . Contradictions in racemization rates may arise from solvent polarity or resin type, requiring iterative optimization .

Q. How does the methoxy group impact the compound’s stability under peptide synthesis conditions (e.g., microwave-assisted SPPS)?

  • Methodology : The methoxy group enhances aromatic ring stability but may undergo demethylation under prolonged microwave irradiation (>80°C). Stability is assessed via:

  • Comparative HPLC : Monitor for degradation products (e.g., 4-hydroxy derivatives) .
  • Mass spectrometry : Detect molecular weight shifts indicative of methoxy loss . Optimal conditions use controlled temperatures (50–60°C) and short reaction times .

Q. What are the applications of this compound in designing conformationally constrained peptides?

  • Methodology : The methoxy group’s steric and electronic properties stabilize β-turn or α-helix motifs. Applications include:

  • SAR studies : Substituting methoxy with halogens or nitro groups to modulate peptide-receptor binding .
  • X-ray crystallography : Resolve peptide backbone conformations when the methoxy group occupies hydrophobic pockets . Contradictions in structural data may arise from solvent-induced polymorphism, requiring multi-technique validation (e.g., CD spectroscopy) .

Data Contradiction Analysis

  • Example : Discrepancies in reported Boc deprotection times (1–4 hours) may stem from varying TFA concentrations or humidity levels . Researchers should standardize conditions and validate via kinetic studies.
  • Example : Conflicting enantiomeric excess values (95% vs. 98%) in similar compounds highlight the need for standardized chiral columns (e.g., Chiralpak IA vs. IB) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.